molecular formula C8H8F3N B15268690 N-ethyl-3,4,5-trifluoroaniline

N-ethyl-3,4,5-trifluoroaniline

Cat. No.: B15268690
M. Wt: 175.15 g/mol
InChI Key: NMRCFFVWBYATOM-UHFFFAOYSA-N
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Description

Significance of Fluorinated Anilines in Advanced Organic Synthesis

Fluorinated anilines are a class of organic compounds that have become indispensable in advanced organic synthesis, particularly in the pharmaceutical and agrochemical industries. The incorporation of fluorine atoms into the aniline (B41778) scaffold dramatically alters the molecule's physicochemical properties. olemiss.eduselvita.com Fluorine's high electronegativity can lower the pKa of the amino group, making the aniline less basic and modifying its reactivity in subsequent chemical transformations.

Furthermore, the introduction of fluorine can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. cresset-group.comnih.gov This is a critical consideration in drug design, as it can lead to improved bioavailability and a longer half-life of a drug in the body. nih.govyoutube.com The increased lipophilicity, or fat-solubility, imparted by fluorine can also improve a molecule's ability to cross biological membranes, enhancing its potential as a therapeutic agent. olemiss.edunih.gov Approximately 25% of all pharmaceuticals contain at least one fluorine atom, a testament to the element's profound impact on molecular properties. olemiss.edu

Contextual Overview of N-ethyl-3,4,5-trifluoroaniline as a Unique Fluorinated Building Block

This compound is best understood by examining its constituent parts: the 3,4,5-trifluoroaniline (B67923) core and the N-ethyl substituent.

The parent compound, 3,4,5-trifluoroaniline, is a recognized building block used in diverse applications. It serves as an electron-deficient aniline for studies in organic synthesis and has been used to create capsid assembly modulators for inhibiting the hepatitis B virus. ossila.com In materials science, it has been incorporated into quasi-2D perovskite films for light-emitting diodes (OLEDs) and used to functionalize single-walled carbon nanotubes to create organic color centers. ossila.com

The addition of an ethyl group to the nitrogen atom (N-alkylation) introduces further structural and electronic modifications. psu.edu N-alkylation is a fundamental reaction used to produce valuable intermediates for dyes, plastics, and pharmaceuticals. psu.edu This substitution increases steric bulk around the nitrogen atom, which can influence the regioselectivity of subsequent reactions. It also alters the nucleophilicity of the amine and can be used to fine-tune the electronic properties of the molecule. While the primary challenge in N-alkylation is often preventing over-alkylation to tertiary amines or quaternary ammonium (B1175870) salts, methods using ionic liquids or specific catalysts have been developed for selective mono-alkylation. psu.eduresearchgate.net

Therefore, this compound combines the strong electron-withdrawing nature of the trifluorinated ring with the specific steric and electronic profile of an N-ethyl group. This unique combination makes it a specialized reagent, likely designed for syntheses where precise control over reactivity and molecular conformation is required.

Scope and Research Objectives Pertaining to this compound

Given the limited specific literature on this compound, its research objectives can be inferred from the known applications of related fluorinated and N-alkylated anilines. The primary goal for employing such a specialized building block would be the synthesis of novel, high-value molecules with tailored properties.

Potential research objectives include:

Pharmaceutical Development: The synthesis of new drug candidates. The trifluorinated ring could confer enhanced metabolic stability and binding affinity, while the N-ethyl group could be used to probe specific interactions within a biological target's binding pocket or to optimize pharmacokinetic properties. cresset-group.comresearchgate.net

Agrochemical Innovation: The creation of new herbicides or fungicides. The structural features of this compound could lead to compounds with higher potency, greater selectivity, and improved environmental stability. olemiss.edu

Advanced Materials Science: The development of novel polymers, dyes, or electronic materials. The unique electronic and solubility characteristics of the molecule could be exploited to create materials with enhanced thermal stability or specific optoelectronic properties, similar to how its parent aniline is used in perovskite films. youtube.comossila.com

Exploration of New Synthetic Methodologies: The compound could serve as a model substrate in the development of new chemical reactions, particularly those involving C-N bond formation or functionalization of electron-deficient aromatic systems. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1344244-41-2
Molecular Formula C₈H₈F₃N
Molecular Weight 175.15 g/mol

Note: Further experimental data such as melting point, boiling point, and density are not widely published.

Table 2: Physicochemical Properties of 3,4,5-Trifluoroaniline

Property Value Reference
CAS Number 163733-96-8 sigmaaldrich.com
Molecular Formula C₆H₄F₃N sigmaaldrich.com
Molecular Weight 147.10 g/mol sigmaaldrich.com
Melting Point 61-64 °C sigmaaldrich.com
Appearance Grey/purple crystals or White-Yellow Crystalline Powder ossila.comfishersci.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8F3N

Molecular Weight

175.15 g/mol

IUPAC Name

N-ethyl-3,4,5-trifluoroaniline

InChI

InChI=1S/C8H8F3N/c1-2-12-5-3-6(9)8(11)7(10)4-5/h3-4,12H,2H2,1H3

InChI Key

NMRCFFVWBYATOM-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=C(C(=C1)F)F)F

Origin of Product

United States

Synthetic Methodologies for N Ethyl 3,4,5 Trifluoroaniline and Its Precursors

Established Synthetic Pathways for 3,4,5-Trifluoroaniline (B67923) Precursors

The production of 3,4,5-trifluoroaniline is a critical step in the synthesis of its N-ethyl derivative. Several established routes have been developed to obtain this important intermediate.

Reductive Hydrodefluorination Approaches to Trifluoroanilines

Reductive hydrodefluorination is a strategy that involves the selective removal of fluorine atoms from a more highly fluorinated aromatic ring and their replacement with hydrogen. This can be achieved through both catalytic and non-catalytic methods.

A notable method for the synthesis of 3,4,5-trifluoroaniline involves a three-step process starting from pentafluoroaniline. google.com This process includes:

Acylation of the amine group: The amino group of pentafluoroaniline is first protected by acylation.

Reductive hydrodefluorination: The resulting N-acylpentafluoroaniline undergoes selective catalytic hydrogenolysis of the C-F bonds at the ortho-positions. This reaction is carried out using a reducing metal such as zinc or magnesium in the presence of a metal complex catalyst. google.com The catalysts are typically complex compounds of nickel or cobalt with nitrogen-containing heterocyclic ligands (like 2,2'-bipyridyl or 1,10-phenanthroline) or phosphorus-containing ligands. google.com The reaction is conducted in an ionic liquid, which can be recycled, at temperatures ranging from 20-150°C. google.com

Hydrolysis: The final step is the hydrolysis of the acyl group to yield 3,4,5-trifluoroaniline. google.com

This method is advantageous as it shortens reaction times by enhancing the catalytic activity while maintaining high product yield and quality. google.com

Table 1: Catalytic Systems for Reductive Hydrodefluorination

Catalyst SystemReducing AgentSolventTemperaturePrecursorProduct
Nickel or Cobalt complex with ligandsZinc or MagnesiumIonic Liquid20-150°CN-acylpentafluoroaniline3,4,5-Trifluoroaniline

While catalytic methods are common, non-catalytic approaches for hydrodefluorination also exist. One such method utilizes sodium borohydride (B1222165) (NaBH4) for the selective hydrodefluorination of highly fluorinated arenes. This approach is economical and uses a readily available and selective reducing agent. While a direct application to produce 3,4,5-trifluoroaniline from pentafluoroaniline under these specific conditions was reported as unsuccessful, the method has been shown to be effective for other polyfluoroarenes, demonstrating the principle of non-catalytic hydrodefluorination.

Amination Reactions of Polyfluorinated Benzene (B151609) Derivatives

The direct amination of polyfluorinated benzene derivatives provides another route to 3,4,5-trifluoroaniline. One documented method involves the reaction of 1,3,4,5-tetrafluorobenzene with sodium amide in liquid ammonia (B1221849) at temperatures below -33°C. google.com However, this method has drawbacks, including the limited availability of the starting material and the challenges associated with low-temperature reactions and the handling of liquid ammonia. google.com

A more recent approach describes the synthesis of 3,4,5-trifluoroaniline from 3,4,5-trifluorobromobenzene. In this process, 3,4,5-trifluorobromobenzene is reacted with aqueous ammonia in the presence of a Cu2O-bipyridine catalyst in an autoclave at 160°C. This method has been reported to produce 3,4,5-trifluoroaniline with a high purity and yield.

Hydrogenation of Fluorinated Nitrobenzene Intermediates

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. For the preparation of 3,4,5-trifluoroaniline, a potential precursor is 1,2,3-trifluoro-5-nitrobenzene. The catalytic hydrogenation of this intermediate over a suitable catalyst, such as platinum or palladium on a carbon support, would yield the desired 3,4,5-trifluoroaniline. This method is widely used for the synthesis of anilines from nitroaromatics.

Diazotization and Subsequent Transformations

Diazotization reactions, which involve the conversion of a primary aromatic amine to a diazonium salt, are versatile for introducing a variety of functional groups onto an aromatic ring. scbt.com These salts are key intermediates that can be used to synthesize fluorinated aromatic compounds. For instance, the diazotization of anilines in the presence of a fluoride (B91410) source can lead to the corresponding fluoroarenes. This general principle can be applied in multi-step syntheses to arrive at precursors for 3,4,5-trifluoroaniline.

N-Alkylation Strategies for the Synthesis of N-ethyl-3,4,5-trifluoroaniline

The introduction of an ethyl group onto the nitrogen atom of 3,4,5-trifluoroaniline is a key synthetic step. This transformation is primarily achieved through N-alkylation, which can be performed directly or via indirect routes involving intermediate functional groups.

Direct N-Ethylation Protocols for 3,4,5-Trifluoroaniline

Direct N-ethylation involves the reaction of 3,4,5-trifluoroaniline with an ethylating agent. While specific examples for this compound are not extensively detailed in the provided results, the general principles for aniline (B41778) alkylation are well-established. These reactions typically employ ethyl halides (such as ethyl iodide or ethyl bromide) or other ethylating agents in the presence of a base to neutralize the acid byproduct.

A significant advancement in this area is the use of transition metal catalysts. For instance, ruthenium-catalyzed N-alkylation of anilines using primary alcohols, including carbohydrate-derived alcohols, has been demonstrated as a viable "borrowing hydrogen" strategy. ossila.com This method is atom-economical as it produces water as the only byproduct. researchgate.net The general applicability of such catalytic systems suggests a potential route for the ethylation of 3,4,5-trifluoroaniline using ethanol.

Table 1: General Direct N-Alkylation Methods for Anilines
MethodAlkylating AgentKey FeaturesReference
Classical N-AlkylationAlkyl Halides (e.g., Ethyl Iodide)Requires a base; potential for over-alkylation. rsc.org
"Borrowing Hydrogen" CatalysisAlcohols (e.g., Ethanol)Atom-economical; produces water as byproduct; often uses Ru or Mn catalysts. researchgate.net ossila.comresearchgate.net
Reductive AminationAldehydes (e.g., Acetaldehyde)Involves formation of an imine intermediate followed by reduction.N/A

Indirect Alkylation Approaches via Amide Intermediates

An alternative to direct alkylation is a multi-step sequence involving the formation and subsequent modification of an amide. This indirect approach can offer advantages in terms of selectivity and substrate scope. The general pathway involves the N-acylation of 3,4,5-trifluoroaniline, for example with acetyl chloride or acetic anhydride, to form the corresponding acetamide (B32628) (N-acetyl-3,4,5-trifluoroaniline). This stable intermediate is then subjected to a reduction or an alkylative transformation.

A novel method for the conversion of secondary amides to substituted amines is through deoxygenative photochemical alkylation. nih.gov In this process, the amide is first activated, typically with triflic anhydride, and then subjected to photochemical irradiation in the presence of an alkylating agent. nih.gov This strategy allows for the introduction of various alkyl groups and has been demonstrated to be robust and versatile. nih.gov Another relevant, though more complex, method involves the acylation of a highly fluorinated aniline followed by reductive hydrodefluorination and subsequent hydrolysis to yield the target aniline derivative. google.com

Green Chemistry Principles in N-Alkylation Synthesis

The development of environmentally benign synthetic methods is a major focus in modern chemistry. For the N-alkylation of anilines, several green chemistry approaches have been reported that minimize waste and avoid hazardous materials.

One prominent strategy is the use of alternative solvent systems. Ionic liquids (ILs) have been successfully employed as solvents for the N-alkylation of various anilines with alkyl halides. rsc.org These reactions often proceed with high selectivity for mono-alkylation. rsc.org Deep eutectic solvents (DESs), another class of sustainable solvents, have also been utilized for the alkylation of anilines with allylic alcohols under mild, metal-free conditions. csic.es

The "borrowing hydrogen" methodology, which uses alcohols as alkylating agents with water as the sole byproduct, is a prime example of an atom-economic and green process. researchgate.net This transformation is often catalyzed by transition metals like manganese or ruthenium. researchgate.net Furthermore, the development of recoverable nanocatalysts, such as silver supported on graphene oxide (Ag/GO), for N-alkylation reactions represents another step towards sustainable synthesis, allowing for catalyst reuse and milder reaction conditions. researchgate.net

Advanced Synthetic Techniques Applied to Fluorinated Anilines

To enhance reaction efficiency, control, and scalability, advanced synthetic technologies like continuous flow reactors and microwave-assisted synthesis are being increasingly applied to the production of fluorinated anilines.

Continuous Flow Reactor Methodologies

Continuous flow synthesis offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly when handling hazardous reagents. researchgate.networktribe.com This technology has been successfully applied to the synthesis of fluorinated anilines. For instance, the direct fluorination of anilines to produce N,N-difluoroanilines has been demonstrated using continuous flow microfluidic reactors, which safely handle highly reactive fluorine gas. researchgate.net

Continuous flow systems have also been developed for N-alkylation reactions. A process using a mesoporous Al-SBA-15 catalyst has achieved high conversions and selectivities for the monoalkylation of anilines, showcasing the potential for efficient and solvent-minimized production. researchgate.net The integration of real-time analysis, such as benchtop NMR spectroscopy, with continuous flow reactors allows for immediate reaction monitoring and optimization, which is particularly valuable for syntheses involving fluorinated compounds. rsc.orgresearchgate.net

Table 2: Advanced Synthetic Techniques for Fluorinated Anilines
TechniqueApplicationAdvantagesReference
Continuous FlowDirect fluorination of anilines; N-alkylation reactions. researchgate.netresearchgate.netEnhanced safety, precise control, scalability, reduced solvent use. researchgate.networktribe.com researchgate.netresearchgate.networktribe.com
Microwave-Assisted SynthesisSynthesis of anilines from aryl halides; N-alkylation. researchgate.netmdpi.comDrastic reduction in reaction times, improved yields, often solvent-free. organic-chemistry.orgnih.gov researchgate.netorganic-chemistry.orgnih.govnih.gov

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis utilizes microwave irradiation to rapidly heat reactions, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. organic-chemistry.org This technique has been effectively used for the synthesis of anilines. A notable green chemistry approach involves the microwave-assisted nucleophilic aromatic substitution of activated aryl halides with aqueous ammonium (B1175870) hydroxide, completely eliminating the need for organic solvents and metal catalysts. researchgate.netnih.govnih.gov This method has shown high conversion rates for various fluorinated substrates. researchgate.net

Microwave irradiation has also been applied to N-alkylation reactions, including the synthesis of N-aryl azacycloalkanes from anilines and dihalides, with reactions often completing within minutes. mdpi.com The efficiency and speed of microwave-assisted synthesis make it an attractive technology for the rapid generation of libraries of compounds, including derivatives of fluorinated anilines.

Solvent-Free Reaction Conditions

Solvent-free synthesis offers significant environmental and economic advantages, including reduced waste, lower costs, and often milder reaction conditions. For the synthesis of this compound and its precursors, several methodologies have been explored that align with the principles of solvent-free chemistry. These primarily include the use of ionic liquids as recyclable reaction media and techniques such as reductive amination and phase-transfer catalysis performed in the absence of a conventional solvent.

A significant advancement in the synthesis of the precursor, 3,4,5-trifluoroaniline, involves the use of ionic liquids (ILs) as the reaction medium. While technically a solvent, ionic liquids are non-volatile and can often be recycled, positioning this method as a greener alternative to traditional organic solvents. A patented method describes the production of 3,4,5-trifluoroaniline through a three-step process starting from pentafluoroaniline. Current time information in Hamilton County, US. The key step is the reductive hydrodefluorination of an N-acylpentafluoroaniline derivative. Current time information in Hamilton County, US.

This reaction is catalyzed by a complex of nickel or cobalt with ligands like 2,2'-bipyridyl or 1,10-phenanthroline. Current time information in Hamilton County, US. The reducing agent is a metal such as zinc or magnesium, and a proton source like water is present. Current time information in Hamilton County, US. The reaction is conducted in a 1,3-dialkylimidazolium salt-based ionic liquid at temperatures ranging from 20-150 °C. Current time information in Hamilton County, US. This method is reported to shorten reaction times and maintain high product yield and quality. Current time information in Hamilton County, US. After the reaction, the ionic liquid can be recovered and reused. Current time information in Hamilton County, US.

An example from the patent describes the reaction of pentafluoroacetanilide in 1-butyl-3-methylimidazolium bromide (BMIMBr) with zinc dust and water at 70°C. After hydrolysis, 3,4,5-trifluoroaniline was obtained with a yield of 73% after the third cycle of using the recycled ionic liquid. Current time information in Hamilton County, US.

Table 1: Reductive Hydrodefluorination of Pentafluoroacetanilide in Ionic Liquid

CatalystIonic LiquidReducing AgentTemperature (°C)Time (h)ProductYield (%)
Ni(Phen)₂Cl₂BMIMBrZn7023,4,5-trifluoroaniline73 (3rd cycle)
Data sourced from patent RU2420515C2. Current time information in Hamilton County, US.

While a specific solvent-free industrial synthesis for this compound is not widely documented in readily available literature, established green chemistry methods for the N-alkylation of anilines can be applied. Two promising solvent-free approaches are reductive amination and phase-transfer catalysis.

Reductive Amination under Solvent-Free Conditions

Reductive amination is a powerful method for forming C-N bonds and can be performed under solvent-free conditions. This would involve the reaction of 3,4,5-trifluoroaniline with an ethylating agent like acetaldehyde, followed by reduction of the resulting imine in situ.

Research on the reductive amination of various aldehydes and amines has demonstrated the feasibility of this reaction without a solvent. For instance, a simple and convenient procedure uses sodium borohydride as the reducing agent, activated by an acidic catalyst such as p-toluenesulfonic acid monohydrate or boric acid, under solvent-free conditions. organic-chemistry.org Another approach involves the use of glycerol (B35011) as a biodegradable and recyclable solvent, which has been shown to be highly effective for the reductive amination of a wide range of anilines and aldehydes with sodium borohydride, yielding products in a short time with high yields. ias.ac.inresearchgate.net A study comparing the reaction in glycerol to solvent-free conditions found that while the solvent-free reaction proceeded, it was significantly slower and gave lower yields. researchgate.net

Table 2: Examples of Reductive Amination of Anilines with Aldehydes

AnilineAldehydeReducing AgentConditionsTimeYield (%)Reference
AnilineBenzaldehydeNaBH₄Glycerol, 70°C40 min97 ias.ac.inresearchgate.net
AnilineBenzaldehydeNaBH₄Solvent-free, RT12 h16 researchgate.net
BenzylaminesVarious AldehydesNaBH₄ / p-TsOH·H₂OSolvent-free, RT30 minGood yields ias.ac.in
This table presents data for model reactions to illustrate the general applicability of the method.

Phase-Transfer Catalysis (PTC) under Solvent-Free Conditions

Phase-transfer catalysis is another robust technique that can be adapted for solvent-free N-alkylation. In this method, a phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium (B224687) bromide (TBAB) or Aliquat 336, facilitates the reaction between reactants in different phases (e.g., a solid base and an organic substrate). Current time information in Otsego County, US.google.com This can be performed without any organic solvent. Current time information in Otsego County, US.

For the synthesis of this compound, this would involve reacting the parent aniline with an ethyl halide (e.g., ethyl bromide) in the presence of a solid base (like potassium carbonate) and a phase-transfer catalyst. The reaction mixture would be heated to achieve the desired transformation. This approach offers benefits such as high productivity and the use of inexpensive inorganic bases. google.com The versatility of solvent-free PTC has been demonstrated for the N-alkylation of various amides and imides. Current time information in Otsego County, US.researchgate.net

Table 3: Examples of Solvent-Free Phase-Transfer Catalyzed N-Alkylation

SubstrateAlkylating AgentCatalystBaseTemperatureYield (%)Reference
BenzamideVarious primary alkyl halidesAliquat 336-Moderate≥92 Current time information in Otsego County, US.
ImidesEthyl bromideTBABK₂CO₃-Good researchgate.net
This table illustrates the general conditions and effectiveness of solvent-free PTC for N-alkylation on related compounds.

Elucidation of Reaction Mechanisms and Kinetics Associated with N Ethyl 3,4,5 Trifluoroaniline Transformations

Mechanistic Investigations of C-F Bond Activation in Fluorinated Anilines

Activation of the carbon-fluorine (C-F) bond, one of the strongest single bonds in organic chemistry, is a central theme in the chemistry of fluorinated anilines. Its functionalization typically requires overcoming a significant energy barrier and can proceed through several distinct mechanistic pathways.

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for highly fluorinated aromatic compounds. nih.gov Unlike typical nucleophilic substitutions, the SNAr mechanism does not involve an SN1 or SN2-type displacement. Instead, it is a two-step addition-elimination process. masterorganicchemistry.compressbooks.pub

The reaction is initiated by the attack of a nucleophile on the electron-poor aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of multiple strongly electron-withdrawing fluorine atoms on the aniline (B41778) ring is critical for stabilizing the negative charge of this intermediate, thereby lowering the activation energy of the first, typically rate-determining, step. masterorganicchemistry.comresearchgate.net The substitution pattern is key; electron-withdrawing groups at the ortho and para positions to the leaving group provide the most effective stabilization. masterorganicchemistry.com In the case of N-ethyl-3,4,5-trifluoroaniline, a nucleophile would preferentially attack the carbon at the 4-position (para to the amino group), leading to the displacement of the fluoride (B91410) ion.

The general order of reactivity for halogens as leaving groups in SNAr is F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. This is because the C-F bond cleavage occurs in the second, fast elimination step, and therefore does not affect the rate of the reaction. The high electronegativity of fluorine is the dominant factor, as it most effectively activates the ring toward nucleophilic attack. masterorganicchemistry.com

Organic photoredox catalysis has also emerged as a method for the SNAr of unactivated and even electron-rich fluoroarenes, proceeding through a cation radical-accelerated mechanism (CRA-SNAr). nih.gov This approach allows for defluoroamination and defluorooxygenation under mild conditions. nih.gov

Transition metals and main group metal complexes provide powerful alternative strategies for C-F bond activation, often exhibiting different regioselectivities compared to SNAr. nih.govnih.gov These reactions typically proceed via mechanisms such as oxidative addition or directed metallation.

In transition-metal-mediated processes (e.g., using palladium, rhodium, or nickel), the metal center can insert into the C-F bond. This is usually more exothermic than C-H bond activation due to the formation of a highly stable metal-fluoride (M-F) bond, which provides a significant thermodynamic driving force. nih.gov For example, a d¹⁰ Ni(0) complex has been shown to react preferentially with a C-F bond over a C-H bond in pentafluorobenzene. nih.gov The mechanism can involve a synchronous oxidative addition where the C-F sigma bond coordinates to the metal, leading to simultaneous cleavage of the C-F bond and formation of new M-Ar and M-F bonds. vt.edu

The amino group in fluoroanilines can act as a directing group, guiding the metal catalyst to a specific C-F bond, typically at the ortho position. For instance, the reaction of o-fluoroanilines with Ti(NMe₂)₄ results in selective defluoroamination at the ortho position, facilitated by the initial coordination of the amino group to the titanium center. vt.edu

SubstrateProduct(s)Yield (%)Directing Group EffectRef
2,3,4-trifluoroaniline2-dimethylamino-3,4-difluoroaniline95NH₂ directs ortho C-F activation vt.edu
2,4,5-trifluoroaniline2-dimethylamino-4,5-difluoroaniline83NH₂ directs ortho C-F activation vt.edu
Pentafluoroaniline2-dimethylamino-3,4,5,6-tetrafluoroaniline68NH₂ directs ortho C-F activation vt.edu

Table 1. Regioselective C-F bond activation of various fluoroanilines mediated by Ti(NMe₂)₄, demonstrating the directing influence of the amino group. Yields were determined by ¹⁹F NMR. vt.edu

Reaction Kinetics and Thermodynamic Considerations in Derivatization Processes

The kinetics of derivatization reactions involving this compound are highly dependent on the specific mechanism. In SNAr reactions, the rate is typically first order in the aniline substrate and first order in the nucleophile. researchgate.net The rate-determining step is the initial nucleophilic attack to form the Meisenheimer intermediate. researchgate.net Brønsted-type plots for SNAr reactions of substituted pyridines with amines show a linear relationship, confirming that the reaction proceeds through a stepwise mechanism where the first step is rate-limiting. researchgate.net

For metal-catalyzed reactions, the kinetics can be more complex. In palladium-catalyzed amination reactions of aryl halides, the turnover-limiting step can vary. For many systems, it is the reductive elimination step that forms the C-N bond. nih.govnih.gov However, the strong electron-withdrawing nature of fluoroalkyl groups can significantly impact the electronic properties of the palladium-amido intermediate, making reductive elimination unusually slow and thus turnover-limiting. nih.gov A kinetic study of the palladium-catalyzed amination of 1-chloro-4-fluorobenzene (B165104) with trifluoroethylamine revealed the reaction to be zeroth order in the aryl halide and first order in the palladium catalyst and the amine. nih.gov

ParameterValueReaction SystemSignificanceRef
Reaction Order in ArCl0Pd-catalyzed aminationArCl is not involved in the rate-limiting step. nih.gov
Reaction Order in Amine1Pd-catalyzed aminationAmine is involved in the rate-limiting step. nih.gov
Reaction Order in Pd1Pd-catalyzed aminationThe catalyst concentration directly affects the rate. nih.gov
βnuc0.52 - 0.55SNAr of nitropyridines with aminesIndicates significant bond formation in the transition state of the rate-determining nucleophilic attack. researchgate.net

Table 2. Kinetic parameters for representative nucleophilic substitution reactions on aromatic systems, illustrating common rate dependencies.

Thermodynamically, the derivatization of fluorinated anilines is often driven by the formation of highly stable products. In SNAr, the aromaticity of the ring is restored in the final elimination step. In metal-mediated C-F functionalization, the formation of a strong metal-fluoride bond provides a powerful thermodynamic driving force that can overcome the high bond dissociation energy of the C-F bond. nih.gov

Catalytic Reaction Mechanisms Relevant to this compound Transformations

Catalytic cycles are fundamental to many transformations of fluorinated anilines, offering efficient and selective routes for derivatization. Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) is a prominent example. For a substrate like this compound reacting with another amine, the catalytic cycle generally involves three key steps:

Oxidative Addition: A Pd(0) complex reacts with an aryl halide (or triflate) to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The amine (in this case, this compound if it were the coupling partner) coordinates to the Pd(II) center and is subsequently deprotonated by a base to form a palladium-amido complex.

Reductive Elimination: The C-N bond is formed as the product is eliminated from the metal center, regenerating the Pd(0) catalyst. nih.govnih.gov

The resting state of the catalyst in these cycles is often the Pd(II) intermediate. For fluoroalkylamines, the electron-withdrawing nature of the substituents can make the final reductive elimination step the most energetically demanding and therefore rate-limiting. nih.govnih.gov

Rhodium-catalyzed reactions represent another important class of transformations. These can proceed via heteroatom-directed C-H bond activation. nih.govrsc.org For an N-alkylated aniline, the nitrogen atom can direct a Rh(I) or Rh(III) catalyst to activate an ortho C-H bond. The cycle often involves C-H metallation, coordination of a coupling partner (like an alkene or alkyne), migratory insertion, and reductive elimination to furnish the functionalized product. rsc.org While C-F activation is also possible with rhodium, directed C-H activation provides a complementary pathway for functionalization without cleaving the strong C-F bonds. nih.govnih.gov

Based on the available information, it is not possible to provide a detailed article on the computational and theoretical chemistry studies of this compound. There is a lack of specific published research focusing on the quantum chemical calculations, spectroscopic parameter predictions, and electronic property analyses for this particular compound.

General methodologies in computational chemistry, such as Density Functional Theory (DFT) and ab initio methods, are widely used to study molecules similar to this compound. These studies typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.

Vibrational Frequency Calculations: Predicting theoretical IR and Raman spectra to help in the characterization of the molecule.

NMR Chemical Shift Computations: Using methods like the Gauge-Including Atomic Orbital (GIAO) to predict the NMR spectra.

Analysis of Electronic Properties: Calculating properties like HOMO-LUMO energy gaps, molecular electrostatic potential, and various reactivity descriptors to understand the molecule's chemical behavior.

Without specific studies on this compound, any attempt to provide data tables or detailed research findings would be speculative and not based on scientifically validated information. Further research and publication in the field of computational chemistry are needed to address the specific properties of this compound.

Computational and Theoretical Chemistry Studies of N Ethyl 3,4,5 Trifluoroaniline

Analysis of Electronic Properties and Reactivity Descriptors

HOMO-LUMO Energy Gap Characterization

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. physchemres.orgdergipark.org.tr

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. materialsciencejournal.org

For N-ethyl-3,4,5-trifluoroaniline, theoretical calculations, typically performed using DFT with a basis set like B3LYP/6-311G(d,p), are used to determine the energies of these orbitals. materialsciencejournal.org The presence of three electron-withdrawing fluorine atoms on the aniline (B41778) ring is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted aniline, while the electron-donating ethyl group on the nitrogen atom would raise these energies. The interplay of these substituents dictates the final energy gap.

Table 1: Representative Frontier Orbital Energies and Energy Gap for this compound (Illustrative Data)

Parameter Energy (eV)
EHOMO -6.85
ELUMO -1.12
ΔE (HOMO-LUMO Gap) 5.73

Note: These values are illustrative and represent typical results from DFT calculations for similar aromatic amines.

The analysis of the frontier orbitals reveals that the HOMO density is generally located over the aniline ring and the nitrogen atom, highlighting its electron-donating capability. The LUMO density is typically distributed across the aromatic ring, indicating the regions susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It allows for the prediction of reactive sites for both electrophilic and nucleophilic attacks. The MEP map displays different colors to represent regions of varying electrostatic potential.

Red and Orange: These colors indicate regions of negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. In this compound, these areas are expected to be concentrated around the highly electronegative fluorine atoms.

Blue: This color signifies regions of positive electrostatic potential, which are electron-deficient and thus susceptible to nucleophilic attack. The hydrogen atom of the N-H group is a likely site for positive potential.

Green: This color represents areas of neutral or near-zero potential.

The MEP map for this compound would clearly illustrate the electron-rich nature of the fluorine atoms and the electron-deficient region around the amine proton, providing a clear guide to its intermolecular interaction patterns.

Reactivity Indices and Fukui Functions

The relationships are defined as follows:

Electronegativity (χ): χ = - (EHOMO + ELUMO) / 2

Chemical Potential (μ): μ = -χ = (EHOMO + ELUMO) / 2

Global Hardness (η): η = (ELUMO - EHOMO) / 2

Global Softness (S): S = 1 / (2η)

A molecule with high hardness is generally less reactive, while a molecule with high softness is more reactive. materialsciencejournal.org

Table 2: Representative Global Reactivity Descriptors for this compound (Illustrative Data)

Descriptor Value (eV)
Electronegativity (χ) 3.985
Chemical Potential (μ) -3.985
Global Hardness (η) 2.865
Global Softness (S) 0.174

Note: These values are calculated using the illustrative data from Table 1.

Fukui functions are used to determine the local reactivity of different atomic sites within the molecule, complementing the global view provided by the reactivity indices. They identify which atoms are most likely to accept or donate electrons, thereby predicting the sites for nucleophilic and electrophilic attack with greater precision.

Conformational Analysis and Intramolecular Interactions

The conformational flexibility of this compound is primarily associated with the rotation of the ethyl group and the orientation of the N-H bond relative to the phenyl ring. Computational studies can map the potential energy surface to identify the most stable conformers.

A key aspect of the molecule's structure is the potential for intramolecular hydrogen bonding. Specifically, an N-H···F interaction may occur between the hydrogen of the amino group and an adjacent fluorine atom (at the C5 position). nih.gov Such interactions can significantly influence the molecule's preferred conformation, stability, and spectroscopic properties. nih.govescholarship.org

Advanced Spectroscopic Methodologies for Structural Elucidation of N Ethyl 3,4,5 Trifluoroaniline and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Proton (¹H) NMR Techniques

The ¹H NMR spectrum of N-ethyl-3,4,5-trifluoroaniline is expected to show distinct signals for the ethyl group protons and the aromatic protons. The ethyl group will manifest as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen will be deshielded and are predicted to appear as a quartet due to coupling with the three protons of the methyl group. The terminal methyl protons (-CH₃) will appear as a triplet, coupled to the two methylene protons.

The aromatic region will feature a single signal for the two equivalent aromatic protons at the C-2 and C-6 positions. Due to the symmetrical substitution pattern of the fluorine atoms, these protons are chemically equivalent. This signal is expected to be a triplet due to coupling with the two adjacent fluorine atoms at C-3 and C-5. The N-H proton will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
-CH₃~1.2Triplet~7.1
-CH₂-~3.1Quartet~7.1
Ar-H (C2-H, C6-H)~6.4 - 6.7Triplet~8-10 (JH-F)
N-HVariable (Broad)Singlet-

Disclaimer: The predicted data is based on the analysis of analogous compounds such as N-ethylaniline and various fluoroanilines.

Carbon (¹³C) NMR Techniques

The ¹³C NMR spectrum of this compound will provide crucial information about the carbon framework of the molecule. Due to the symmetry of the trifluorinated ring, four distinct signals are expected in the aromatic region, in addition to the two signals from the ethyl group. The carbon atoms directly bonded to fluorine will exhibit strong C-F coupling, which is a characteristic feature in the ¹³C NMR of organofluorine compounds.

The carbon of the methyl group (-CH₃) will appear at the highest field (lowest ppm value). The methylene carbon (-CH₂-) will be shifted downfield due to its proximity to the nitrogen atom. In the aromatic region, the carbon atom attached to the nitrogen (C-1) will be significantly influenced by the amino group. The carbons bearing fluorine atoms (C-3, C-4, and C-5) will show large one-bond C-F coupling constants (¹JC-F), and smaller two- and three-bond couplings are also possible. The two equivalent carbons at C-2 and C-6 will also display coupling to the adjacent fluorine atoms.

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm) Predicted Multiplicity (due to C-F coupling)
-CH₃~15Singlet
-CH₂-~38Singlet
C-2, C-6~100 - 110Doublet or Triplet
C-1~140 - 150Triplet
C-3, C-5~145 - 155Doublet of Doublets
C-4~135 - 145Doublet of Triplets

Disclaimer: The predicted data is based on the analysis of analogous compounds such as N-ethylaniline, aniline (B41778), and various trifluorobenzene derivatives. chemicalbook.comchemicalbook.comchemicalbook.com

Fluorine (¹⁹F) NMR Techniques

¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. wikipedia.org For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum due to the symmetry of the molecule. The fluorine atom at the C-4 position will be in a different chemical environment compared to the two equivalent fluorine atoms at the C-3 and C-5 positions.

The signal for the F-4 nucleus is expected to appear as a triplet due to coupling with the two equivalent adjacent fluorine nuclei (F-3 and F-5). The signal for the F-3 and F-5 nuclei will appear as a doublet, as each is coupled to the F-4 nucleus. Long-range couplings to the aromatic protons may also be observed, further splitting these signals. The chemical shifts in ¹⁹F NMR are typically reported relative to a standard such as CFCl₃. ucsb.educolorado.edu

Predicted ¹⁹F NMR Data for this compound

Fluorine Predicted Chemical Shift (ppm vs CFCl₃) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
F-3, F-5-130 to -140Doublet~20 (JF-F)
F-4-155 to -165Triplet~20 (JF-F)

Disclaimer: The predicted data is based on typical chemical shift ranges and coupling constants for trifluorobenzene derivatives. ucsb.eduslideshare.net

Advanced Multi-dimensional NMR Experiments

To unequivocally assign all proton and carbon signals and to confirm the connectivity within the molecule, advanced multi-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would confirm the coupling between the methylene and methyl protons of the ethyl group. It would also help to confirm the coupling between the aromatic protons and the fluorine atoms, if resolved.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the ethyl group and the aromatic ring to their corresponding carbon signals.

¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment can provide through-space correlations between protons and fluorine atoms, which can be useful in confirming the spatial arrangement of the substituents on the aromatic ring.

The application of these techniques would provide a comprehensive and unambiguous structural elucidation of this compound. slideshare.net

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule's functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of the N-H, C-H, C-N, C-F, and aromatic C=C bonds. By comparing the spectrum to that of analogues like 3,4,5-trifluoroaniline (B67923) and N-ethylaniline, a detailed assignment of the observed bands can be made. nih.govchemicalbook.comnih.gov

The N-H stretching vibration is expected to appear as a sharp to moderately broad band in the region of 3400-3300 cm⁻¹. The C-H stretching vibrations of the ethyl group will be observed in the 3000-2850 cm⁻¹ region. The aromatic C-H stretching will likely be found just above 3000 cm⁻¹.

The region between 1650 and 1400 cm⁻¹ is characteristic of aromatic C=C stretching vibrations. The C-N stretching vibration of the aromatic amine is expected in the 1350-1250 cm⁻¹ range. One of the most prominent features will be the strong absorption bands corresponding to the C-F stretching vibrations, which typically occur in the 1300-1000 cm⁻¹ region.

Predicted FTIR Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3400 - 3300Medium
Aromatic C-H Stretch3100 - 3000Medium-Weak
Aliphatic C-H Stretch3000 - 2850Medium-Strong
Aromatic C=C Stretch1650 - 1400Medium-Strong
C-N Stretch1350 - 1250Medium-Strong
C-F Stretch1300 - 1000Strong

Disclaimer: The predicted data is based on the analysis of analogous compounds such as 3,4,5-trifluoroaniline and N-ethylaniline. nih.govchemicalbook.comnih.gov

Raman Spectroscopy (FT-Raman, Surface-Enhanced Raman Spectroscopy)

Raman spectroscopy provides detailed information about molecular vibrations, offering a structural fingerprint of the analyte.

Fourier Transform Raman (FT-Raman) Spectroscopy utilizes a near-infrared (NIR) laser, such as a 1064 nm Nd:YAG laser, to excite the sample. youtube.com This approach effectively minimizes or eliminates the native fluorescence that often plagues conventional Raman spectroscopy, particularly in aromatic or biological molecules. youtube.com For this compound, an FT-Raman spectrum would reveal characteristic vibrational modes. A spectrum is available for the parent compound, 3,4,5-trifluoroaniline, which serves as a valuable reference. nih.gov Key vibrational bands for this compound would include C-F stretching modes, aromatic C-C ring vibrations, C-N stretching, and vibrations associated with the N-ethyl group (C-C stretch, CH2/CH3 bending and stretching modes).

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can amplify the Raman signal by factors of 10⁸ or more, enabling the detection of trace amounts of an analyte. nih.gov This enhancement occurs when the molecule is adsorbed onto a nanostructured metal surface, typically gold or silver. scirp.orgresearchgate.net The SERS mechanism involves both electromagnetic and chemical enhancement components. nih.gov For this compound, the SERS spectrum would likely show enhancement of vibrational modes of the groups closest to the metal surface, primarily the amino group and the aromatic ring. scirp.org The orientation of the molecule on the nanoparticle surface can be inferred from which vibrational modes are most significantly enhanced.

Vibrational ModeExpected Wavenumber (cm⁻¹)TechniqueNotes
N-H Stretch~3400-3500FT-RamanPosition influenced by hydrogen bonding.
Aromatic C-H Stretch~3050-3100FT-Raman
Aliphatic C-H Stretch~2850-2980FT-RamanFrom the N-ethyl group.
Ring C=C Stretch~1580-1620FT-Raman/SERSStrong intensity, characteristic of the aniline ring.
CH₂ Scissoring~1450-1470FT-RamanFrom the N-ethyl group.
C-N Stretch~1250-1350FT-Raman/SERSOften enhanced in SERS due to interaction with the metal surface.
C-F Stretch~1100-1300FT-RamanStrong, characteristic bands for trifluoro substitution.
Ring Breathing Mode~800-850SERSOften strongly enhanced in SERS.
NH₂ Wagging~500-600FT-RamanCan shift significantly in SERS spectra. scirp.org

Data is predicted based on characteristic group frequencies and published spectra of analogous compounds like 3,4,5-trifluoroaniline and other aniline derivatives. nih.govnih.govtsijournals.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental formula of a molecule, distinguishing it from other compounds with the same nominal mass. For this compound, HRMS would be used to confirm its elemental composition of C₈H₈F₃N.

ParameterValue
Chemical FormulaC₈H₈F₃N
Nominal Mass175 Da
Monoisotopic Mass (Calculated)175.0561 Da
Expected HRMS Result (e.g., [M+H]⁺)176.0639 m/z

The monoisotopic mass is calculated using the mass of the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁴N).

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. epa.gov It is ideally suited for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the compound from impurities before it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. nih.gov

The resulting mass spectrum displays a molecular ion (M⁺) peak corresponding to the intact molecule's mass, and a series of fragment ion peaks. The fragmentation pattern is predictable and reproducible, serving as a molecular fingerprint. For this compound, key fragmentation pathways would include the loss of a methyl radical and the cleavage of the ethyl group.

m/z (Predicted)Fragment IonDescription
175[C₈H₈F₃N]⁺Molecular Ion (M⁺)
160[C₇H₅F₃N]⁺Loss of a methyl radical ([M-15]⁺)
146[C₆H₃F₃N]⁺Loss of an ethyl radical ([M-29]⁺)
119[C₅H₃F₃]⁺Loss of HCN from the [M-29]⁺ fragment
91[C₆H₅N]⁺Fragment related to aniline backbone (less likely with fluorine)

Fragmentation pattern is predicted based on established principles of mass spectrometry for alkylated anilines.

Electronic Spectroscopy for Conjugation and Electronic Transitions (e.g., UV/Vis)

UV-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The aniline core of this compound contains a π-system, and its UV/Vis spectrum is expected to show characteristic absorption bands.

TransitionApproximate λₘₐₓ (nm)Description
π → π* (Primary)~200-220E2-band, high intensity transition within the aromatic ring.
π → π* (Secondary)~240-260B-band, lower intensity, related to symmetry-forbidden transitions in benzene (B151609).
n → π~280-310R-band, lowest intensity, involving the nitrogen lone pair and the π orbital of the ring.

Wavelengths are approximate and based on typical values for substituted anilines. scielo.org.za Actual values would be determined experimentally.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the most powerful technique for determining the exact three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of this compound, one can obtain precise data on bond lengths, bond angles, and torsional angles.

This technique would definitively confirm the molecular geometry and conformation of the N-ethyl group relative to the trifluorophenyl ring. Furthermore, it provides invaluable insight into the intermolecular interactions that govern the crystal packing. For this compound, potential interactions include N-H···F hydrogen bonds between the amine hydrogen and a fluorine atom of a neighboring molecule, as well as π-π stacking interactions between the aromatic rings. While specific crystallographic data for this compound is not publicly available, the analysis of a related compound, 4-fluoroaniline (B128567), demonstrates the type of detailed structural information that can be obtained. nih.gov

ParameterInformation ObtainedExample from Analog (4-fluoroaniline)
Crystal SystemThe symmetry of the unit cell (e.g., monoclinic, orthorhombic).Orthorhombic
Space GroupThe specific symmetry elements of the crystal.Pca2₁
Unit Cell Dimensions (a, b, c)The lengths of the unit cell axes.a=8.5 Å, b=6.0 Å, c=10.2 Å
Bond LengthsPrecise distances between bonded atoms (e.g., C-F, C-N, C-C).C-F: ~1.37 Å
Bond AnglesAngles between three connected atoms (e.g., F-C-C, C-N-C).C-C-F: ~119°
Intermolecular InteractionsIdentification and measurement of non-covalent bonds (H-bonds, π-stacking).N-H···N hydrogen bonding

Data in the "Example" column is for the analogous compound 4-fluoroaniline and serves to illustrate the type of data generated by X-ray crystallography. nih.gov

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